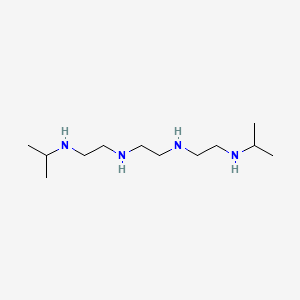
1,2-Ethanediamine, N,N'-bis(2-((1-methylethyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is an organic compound with the molecular formula C12H28N4. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-((1-methylethyl)amino)ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- typically involves the reaction of ethylenediamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of other organic compounds and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its nitrogen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A derivative where the nitrogen atoms are substituted with methyl groups.
1,2-Ethanediamine, N,N-diisopropyl-: A derivative with isopropyl groups on the nitrogen atoms.
1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)-: A more complex derivative with additional aminoethyl groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
24426-12-8 |
|---|---|
Molekularformel |
C12H30N4 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
N,N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-16H,5-10H2,1-4H3 |
InChI-Schlüssel |
XEJHFUWIGVKNNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCNCCNCCNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















